Ascorbigen

Vue d'ensemble

Description

Ascorbigen is a chemical found in broccoli, cauliflower, cabbage, kale, and related vegetables . It is sometimes used to make medicine . People use ascorbigen for fibromyalgia, preventing cancer, and many other purposes, but there is no good scientific evidence to support any use .

Synthesis Analysis

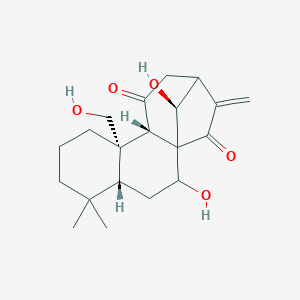

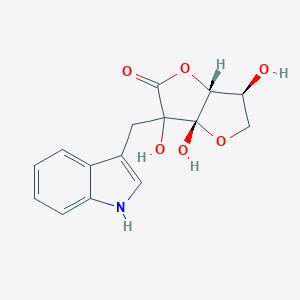

Ascorbigen is a breakdown product of glucobrassicins found in cruciferous vegetables, such as cabbage, cauliflower, Brussel sprouts, or broccoli, formed by direct C-alkylation of ascorbic acid (vitamin C) by (3-indolyl)-methyl intermediates under physiological conditions .Molecular Structure Analysis

The molecular structure of Ascorbigen has been validated by chemical, x-ray, crystallographic, and nuclear magnetic resonance measurements . Structural variations are caused by differences in the R group and by acyl substituents on the thioglucose group .Chemical Reactions Analysis

The degradation of Ascorbigen in acidic medium causes a release of L-ascorbic acid and a formation of methylideneindolenine; in more alkaline medium, the degradation of Ascorbigen causes the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)- -L-tagatopyranose .Physical And Chemical Properties Analysis

The formation of Ascorbigen depends on pH and temperature . The degradation of Ascorbigen is induced by plant tissue disruption .Applications De Recherche Scientifique

Analytical Methods in Food Chemistry

Ascorbigen, a compound found in Brassica species, can be quantitatively determined using supercritical fluid chromatography. This method, developed by Buskov et al. (2000), is effective for the analysis of ascorbigens in Brassica vegetables and rapeseed seedlings, demonstrating its utility in food chemistry research (Buskov et al., 2000).

Effect on Intestinal Health

Pereverzeva et al. (2006) explored ascorbigen's impact on intestinal health, finding that it can enhance the antimicrobial barrier of the small intestine in newborn mice. This suggests potential applications in improving gut health (Pereverzeva et al., 2006).

Antioxidant Activity

Wagner et al. (2008) investigated ascorbigen's antioxidant properties, finding that it has free radical scavenging and antioxidant capabilities in vitro and in cultured human keratinocytes. This points to its potential use in skincare and health products (Wagner et al., 2008).

Hair Growth Studies

A study by Wang et al. (2013) on ascorbigen's effects on hair growth revealed that it can induce proliferation in human dermal papilla cells, though it did not significantly impact chemotherapy-induced alopecia in vivo. This suggests possible applications in hair care products (Wang et al., 2013).

Biologic Properties and Anticarcinogenic Potential

Research by Wagner and Rimbach (2009) highlighted ascorbigen's presence in Brassica vegetables and its potential anticarcinogenic effects. The compound might also induce enzymes involved in detoxifying xenobiotics, indicating its relevance in cancer prevention (Wagner & Rimbach, 2009).

Metabolic Transformations

A study by Reznikova et al. (2000) on the metabolic transformation of ascorbigen in vivo demonstrated that it is transformed into ascorbigen acid and ketoses in mice. These findings have implications for understanding ascorbigen's role in mammalian metabolism (Reznikova et al., 2000).

Safety And Hazards

Ascorbigen is found in many vegetables, including broccoli, cauliflower, kale, and others . But there isn’t enough reliable information to know if Ascorbigen is safe to use in larger amounts as medicine . Pregnancy and breastfeeding: There isn’t enough reliable information to know if Ascorbigen is safe to use when pregnant or breastfeeding .

Orientations Futures

Propriétés

IUPAC Name |

(3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSJCIOTCFHSIT-KNUOEEMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@](O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230587 | |

| Record name | Ascorbigen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ascorbigen | |

CAS RN |

8075-98-7 | |

| Record name | Ascorbigen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8075-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008075987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbigen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

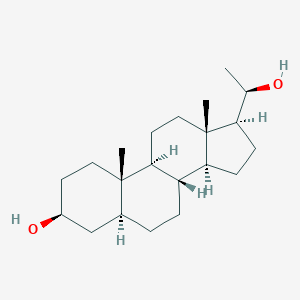

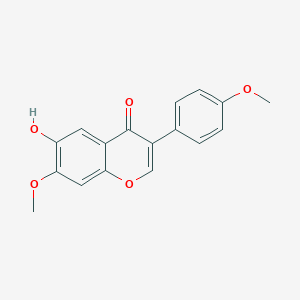

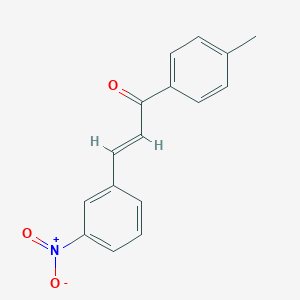

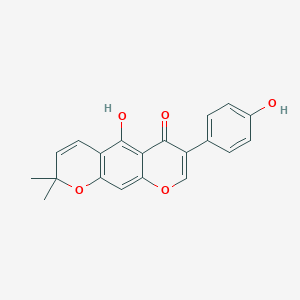

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.